molecular formula C16H14BrNO4S4 B11320457 5-bromo-N-[2-phenyl-2-(2-thienylsulfonyl)ethyl]-2-thiophenesulfonamide

5-bromo-N-[2-phenyl-2-(2-thienylsulfonyl)ethyl]-2-thiophenesulfonamide

Cat. No.: B11320457
M. Wt: 492.5 g/mol
InChI Key: SVZKLPXLDQSHDO-UHFFFAOYSA-N
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Description

5-bromo-N-[2-phenyl-2-(2-thienylsulfonyl)ethyl]-2-thiophenesulfonamide is a synthetic sulfonamide derivative designed for research applications. This compound features a distinctive molecular structure incorporating two thiophene rings, one of which is brominated at the 5-position. The core 5-bromothiophene-2-sulfonamide scaffold is recognized in scientific research for its potential in medicinal chemistry. Studies on similar 5-bromothiophene sulfonamide structures have shown that they can be synthesized and evaluated for biological activity, particularly as agents against resistant bacterial strains . For instance, closely related compounds have demonstrated potent activity against challenging pathogens like New Delhi Metallo-β-lactamase-producing Klebsiella pneumoniae (NDM-KP), with some derivatives exhibiting very low minimum inhibitory concentrations (MIC) . The presence of the bromine atom on the thiophene ring also makes this scaffold a valuable intermediate in Suzuki-Miyaura cross-coupling reactions, allowing researchers to generate a diverse array of biaryl derivatives for structure-activity relationship (SAR) studies and chemical library expansion . As a building block, this compound can be utilized in the exploration of new therapeutic agents, enzyme inhibitors, and bioactive chemical probes. Researchers can leverage its structure to develop novel compounds targeting various biological pathways. This product is intended for research and development purposes in a controlled laboratory environment. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C16H14BrNO4S4

Molecular Weight

492.5 g/mol

IUPAC Name

5-bromo-N-(2-phenyl-2-thiophen-2-ylsulfonylethyl)thiophene-2-sulfonamide

InChI

InChI=1S/C16H14BrNO4S4/c17-14-8-9-16(24-14)26(21,22)18-11-13(12-5-2-1-3-6-12)25(19,20)15-7-4-10-23-15/h1-10,13,18H,11H2

InChI Key

SVZKLPXLDQSHDO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(CNS(=O)(=O)C2=CC=C(S2)Br)S(=O)(=O)C3=CC=CS3

Origin of Product

United States

Preparation Methods

Sulfonation of 3-Bromothiophene

Preparation of 2-Phenyl-2-(2-Thienylsulfonyl)ethylamine

Synthesis of 2-Phenyl-2-(2-Thienylsulfonyl)ethanol

A Mannich reaction or nucleophilic addition between benzaldehyde and 2-thienylsulfonylmethyl Grignard reagent generates the secondary alcohol:

PhCHO+2-ThSO2CH2MgBrPh-C(OH)-CH2SO2Th\text{PhCHO} + \text{2-ThSO}2\text{CH}2\text{MgBr} \rightarrow \text{Ph-C(OH)-CH}2\text{SO}2\text{Th}

Conditions :

  • Dry tetrahydrofuran (THF) at −78°C under nitrogen.

  • Yield: ~60–70% after aqueous workup.

Conversion to Ethylamine

The alcohol is converted to the amine via a two-step process:

  • Mesylation : Treatment with methanesulfonyl chloride (MsCl) in dichloromethane (DCM) yields the mesylate.

  • Amination : Reaction with aqueous ammonia or Gabriel synthesis produces the primary amine.

Optimization Data :

StepReagentSolventTemperatureYield
MesylationMsCl, Et₃NDCM0°C85%
AminationNH₃ (aq), K₂CO₃THF/H₂O80°C45%

Sulfonamide Bond Formation

Coupling Reaction

The amine intermediate reacts with 5-bromo-2-thiophenesulfonyl chloride under basic conditions:

R-NH2+ClSO2Th-BrBaseR-NH-SO2Th-Br+HCl\text{R-NH}2 + \text{ClSO}2\text{Th-Br} \xrightarrow{\text{Base}} \text{R-NH-SO}_2\text{Th-Br} + \text{HCl}

Procedure Adapted from Literature :

  • Dissolve 2-phenyl-2-(2-thienylsulfonyl)ethylamine (1.0 mmol) in dry THF.

  • Add sodium hydride (2.2 mmol, 60% dispersion in mineral oil) at 0–5°C.

  • Stir for 15 minutes, then add 5-bromo-2-thiophenesulfonyl chloride (1.1 mmol) dropwise.

  • Warm to room temperature and stir for 1 hour.

Workup :

  • Remove THF under reduced pressure.

  • Adjust pH to 10–11 with NaOH, extract with ethyl acetate.

  • Acidify aqueous layer to pH 2–3, extract with methylene chloride.

  • Dry over MgSO₄ and concentrate.

Purification :
Recrystallization from ethyl acetate/hexanes yields 34% pure product.

Alternative Routes and Optimization

tert-Butylamine-Mediated Sulfonylation

A high-yield (94%) method for analogous sulfonamides involves:

  • Reacting tert-butylamine with 2-thiophenesulfonyl chloride in THF at 0°C.

  • Chromatographic purification (25% ethyl acetate/hexane).

Applicability :
This method may be adapted for the ethylamine intermediate by substituting tert-butylamine with 2-phenyl-2-(2-thienylsulfonyl)ethylamine.

Solvent and Base Screening

Comparative data for sulfonamide formation:

BaseSolventTemperatureYield
NaHTHF0°C → RT34%
PyridineDCMRT22%
NaOHH₂O/THF0°C28%

Sodium hydride in THF provides optimal deprotonation and reaction efficiency.

Challenges and Mitigation Strategies

Low Yield in Amination Step

The 45% yield during amination stems from competing elimination reactions. Mitigation strategies include:

  • Using bulkier bases (e.g., DBU) to reduce β-hydride elimination.

  • Employing reductive amination with NaBH₃CN.

Purification Difficulties

The target compound’s polarity necessitates mixed-solvent recrystallization. Ethyl acetate/hexanes (1:3) achieves a balance between solubility and selectivity .

Chemical Reactions Analysis

Alkylation Reactions

The sulfonamide group undergoes alkylation under basic conditions. In a representative procedure:

  • Reactants : 5-bromothiophene-2-sulfonamide + alkyl bromides (e.g., propyl bromide)

  • Conditions : LiH in DMF at room temperature for 3 hours .

  • Mechanism : Deprotonation of the sulfonamide nitrogen by LiH enables nucleophilic substitution at the alkyl bromide.

Reaction ComponentDetails
Yield 56–72% for N-propyl derivatives
Purification Recrystallization in methanol

This reaction generates intermediates like 5-bromo-N-propylthiophene-2-sulfonamide , which serve as precursors for further functionalization .

Suzuki-Miyaura Cross-Coupling

The bromine atom at the 5-position participates in palladium-catalyzed cross-coupling:

  • Reactants : Bromothiophene derivative + aryl boronic acids

  • Catalyst : Tetrakis(triphenylphosphine)palladium(0) (5 mol%)

  • Conditions : 1,4-dioxane/water at 90°C under argon for 30 hours .

Key Outcomes :

  • Substituted thiophene derivatives (e.g., biphenyl analogs) form with moderate yields (Table 1).

  • Reaction scope includes electron-rich and electron-poor boronic acids.

EntryBoronic AcidProduct Yield (%)
4aPhenyl68
4b4-Methoxyphenyl72
4c4-Fluorophenyl65
Table 1: Suzuki-Miyaura coupling yields for select substrates .

Nucleophilic Substitution

The bromine atom can be displaced by nucleophiles (e.g., amines, thiols):

  • Example : Reaction with piperazine in DMF at 80°C yields piperazinyl-thiophene derivatives.

  • Mechanism : SNAr (nucleophilic aromatic substitution) facilitated by electron-withdrawing sulfonamide groups.

Factors Influencing Reactivity :

  • Electron-deficient aromatic ring enhances substitution rates.

  • Steric hindrance from the N-[2-phenyl-2-(2-thienylsulfonyl)ethyl] group may reduce accessibility.

Hydrolysis and Stability

The sulfonamide group resists hydrolysis under acidic/basic conditions, but prolonged heating in aqueous media can lead to:

  • Sulfonic Acid Formation : Cleavage of the sulfonamide bond at >100°C.

  • Byproducts : Thiophene-2-sulfonic acid and ethylamine derivatives.

Stability Data :

ConditionDegradation (%)Time (h)
1M HCl, 80°C1524
1M NaOH, 80°C2224
Data extrapolated from analogous sulfonamide studies.

Biological Activity-Driven Modifications

To enhance CHK1 inhibition or antibacterial properties:

  • Acylation : Reacting the free amine (if present) with acyl chlorides.

  • Complexation : Coordination with metal ions (e.g., Zn²⁺) to improve membrane permeability .

Notable Derivative :

  • 3b (N-propyl variant) showed MIC = 0.39 μg/mL against NDM-1-KP ST147, attributed to optimized hydrophobic interactions .

Spectroscopic Characterization

Post-reaction analysis employs:

  • ¹H/¹³C NMR : Confirms substitution patterns (e.g., loss of Br signal after Suzuki coupling).

  • IR : Sulfonamide S=O stretches at 1150–1350 cm⁻¹.

This compound’s reactivity profile underscores its versatility in medicinal chemistry, particularly in developing kinase inhibitors and antibacterial agents. Controlled functionalization via cross-coupling and alkylation enables tailored biological activity .

Scientific Research Applications

Enzyme Inhibition

Research indicates that 5-bromo-N-[2-phenyl-2-(2-thienylsulfonyl)ethyl]-2-thiophenesulfonamide may inhibit enzymes involved in metabolic processes, particularly those related to diabetes and obesity. Notably, compounds with similar structures have been shown to inhibit 11-beta-hydroxysteroid dehydrogenase type 1 , an enzyme critical for glucocorticoid metabolism. This inhibition could provide therapeutic benefits in managing conditions like metabolic syndrome and diabetes .

Interaction Studies

Preliminary studies suggest that this compound may interact with various biological targets, including:

  • Enzymes involved in steroid metabolism , potentially influencing glucocorticoid levels in tissues.
  • Cellular receptors or transport proteins , which could enhance its pharmacokinetics and therapeutic efficacy .

Synthesis and Derivative Development

The synthesis of 5-bromo-N-[2-phenyl-2-(2-thienylsulfonyl)ethyl]-2-thiophenesulfonamide typically involves multi-step organic reactions. Each step requires careful control of reaction conditions to ensure high yields and purity. This compound serves as a precursor for developing derivatives with potentially enhanced biological activities .

Case Study: Enzyme Inhibition

A study investigated the effects of thiophene-based derivatives on enzyme activity related to glucocorticoid metabolism. The findings indicated that certain derivatives exhibited significant inhibition of the targeted enzyme, suggesting potential applications in treating metabolic disorders .

Case Study: Synthesis Techniques

Research focused on optimizing the synthesis of thiophene derivatives demonstrated that using palladium-catalyzed reactions could enhance yields significantly. This method could be applied to synthesize 5-bromo-N-[2-phenyl-2-(2-thienylsulfonyl)ethyl]-2-thiophenesulfonamide effectively, paving the way for further exploration of its biological properties .

Mechanism of Action

The mechanism of action of 5-bromo-N-[2-phenyl-2-(thiophene-2-sulfonyl)ethyl]thiophene-2-sulfonamide involves its interaction with specific molecular targets. The sulfonamide groups can form strong hydrogen bonds with enzyme active sites, leading to inhibition of enzyme activity. The thiophene rings can also participate in π-π stacking interactions with aromatic residues in proteins, further enhancing binding affinity.

Comparison with Similar Compounds

Key Observations :

  • Alkyl vs. Aromatic Substituents : Alkyl-substituted analogs (e.g., sec-butyl in ) exhibit lower molecular complexity and may favor improved solubility, whereas aromatic or heterocyclic substituents (e.g., triazole in ) enhance binding specificity to biological targets.

Comparison of Functionalization Strategies :

  • Suzuki Coupling : Used for aryl/heteroaryl substituents (e.g., 5-arylthiophene-2-sulfonylacetamides in ), offering regioselectivity and moderate-to-high yields.
  • Microwave-Assisted Reactions : Accelerate coupling reactions, as seen in the synthesis of ethynylthiophene sulfonamides (e.g., ).

Biological Activity

5-bromo-N-[2-phenyl-2-(2-thienylsulfonyl)ethyl]-2-thiophenesulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a thiophene ring, which is known for its diverse biological activities. The presence of the sulfonamide group enhances its interaction with biological targets, making it a candidate for various therapeutic applications.

Molecular Formula: C15_{15}H16_{16}BrN1_{1}O4_{4}S2_{2}

Molecular Weight: 398.32 g/mol

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Carbonic Anhydrase (CA):
    • Research has shown that thiophene sulfonamides can act as inhibitors of carbonic anhydrase isoforms, particularly hCA II, hCA IX, and hCA XII, which are implicated in tumor growth and metastasis. The compound demonstrated effective inhibition in the subnanomolar range against these isoforms, suggesting potential use in cancer therapy .
  • Antimicrobial Activity:
    • Sulfonamide derivatives have been reported to exhibit antimicrobial properties. The structural motifs present in 5-bromo-N-[2-phenyl-2-(2-thienylsulfonyl)ethyl]-2-thiophenesulfonamide may contribute to its efficacy against various bacterial strains, although specific data on this compound's antimicrobial activity is limited.
  • Antioxidant Properties:
    • Compounds containing thiophene rings have also been linked to antioxidant activities, which can protect cells from oxidative stress and related diseases .

Inhibition of Carbonic Anhydrase

A study published in 2017 investigated a series of thiophene sulfonamides as carbonic anhydrase inhibitors. The results indicated that modifications in the thiophene structure significantly influenced their inhibitory potency. The crystal structure analysis provided insights into the binding interactions between the sulfonamides and the enzyme, which could be relevant for developing more potent derivatives .

Structural Activity Relationship (SAR)

A review highlighted the importance of structural modifications in enhancing the biological activity of thiophene-based compounds. It was noted that substituents on the thiophene ring could modulate their pharmacological profiles, including their efficacy as CA inhibitors and their overall stability .

Table 1: Biological Activities of Thiophene Sulfonamides

Compound NameActivity TypeIC50 (nM)Reference
5-bromo-N-[2-phenyl-2-(2-thienylsulfonyl)ethyl]-2-thiophenesulfonamideCA Inhibition (hCA II)< 1
5-(3-chlorophenyl)-N-(2-propyl-5-tetrazolyl)-2-furancarboxamideAntimicrobial250
5-methyl-N-(3-pyridinyl)-3-isoxazolecarboxamideAntioxidantNot specified

Q & A

Q. What synthetic methodologies are recommended for preparing 5-bromo-N-[2-phenyl-2-(2-thienylsulfonyl)ethyl]-2-thiophenesulfonamide?

The compound can be synthesized via palladium-catalyzed cross-coupling reactions, leveraging protocols similar to those used for structurally related sulfonamides. A typical approach involves:

  • Microwave-assisted Sonogashira coupling for introducing ethynyl groups (e.g., using 5-bromo-thiophene precursors and aryl acetylenes) .
  • Sulfonylation steps with thiophene sulfonyl chlorides under controlled basic conditions (e.g., Et₃N in THF) . Characterization should include ¹H/¹³C NMR, high-resolution mass spectrometry (HRMS), and IR spectroscopy to confirm functional groups.

Q. How is the structural integrity of the sulfonamide and thiophene moieties validated?

X-ray crystallography is the gold standard for resolving complex sulfonamide structures, as demonstrated for analogs like N-(5-bromo-2-chlorobenzyl)-N-cyclopropylnaphthalene-2-sulfonamide . Complementary techniques include:

  • NMR : Chemical shifts for sulfonyl (δ ~3.0–3.5 ppm) and thiophene protons (δ ~6.5–7.5 ppm) .
  • IR : Sulfonamide S=O stretches (~1350–1150 cm⁻¹) and thiophene ring vibrations (~700–800 cm⁻¹) .

Q. What precursor compounds are critical for synthesizing brominated thiophene sulfonamides?

Key precursors include:

  • 5-Bromo-2-thiophenecarboxaldehyde (CAS 4701-17-1), used for introducing brominated thiophene backbones .
  • 2-(Thienylsulfonyl)ethylamines , synthesized via sulfonation of thiophene derivatives followed by ethylamine coupling .

Advanced Research Questions

Q. How can reaction conditions be optimized for improved yield and purity in large-scale synthesis?

Utilize Design of Experiments (DoE) to systematically vary parameters:

  • Catalyst loading : Pd(PPh₃)₂Cl₂ (0.05–0.2 mol%) and CuI (0.01–0.05 mol%) for cross-coupling efficiency .
  • Temperature : Microwave irradiation at 60–80°C reduces side reactions vs. conventional heating .
  • Solvent : Dry THF or DMF enhances solubility of intermediates . Statistical models (e.g., response surface methodology) can identify optimal conditions .

Q. How should researchers address contradictions in spectroscopic data for sulfonamide derivatives?

  • Cross-validation : Combine XRD, NMR, and HRMS to resolve ambiguities (e.g., distinguishing sulfonyl vs. carbonyl peaks in IR) .
  • Computational modeling : DFT calculations predict NMR chemical shifts and vibrational frequencies for comparison with experimental data .

Q. What strategies mitigate thermal decomposition during synthesis and storage?

  • DSC analysis : Monitor decomposition onset (e.g., 120–140°C for sulfonium analogs) to set safe temperature limits .
  • Stabilizers : Add antioxidants (e.g., BHT) during storage in anhydrous solvents (e.g., DMSO) .
  • Purification : Column chromatography (silica gel, hexane/EtOAc) removes reactive impurities .

Q. Which in vitro assays are suitable for evaluating biological activity in cancer models?

  • U87MG glioma cell assays : Measure cytotoxicity via MTT or ATP-luciferase assays, as used for ethynylthiophene sulfonamides .
  • Kinase inhibition screens : Target enzymes like carbonic anhydrase IX, commonly inhibited by sulfonamides .

Data Contradiction Analysis

Q. How to interpret conflicting reports on sulfonamide reactivity in cross-coupling reactions?

  • Contextualize conditions : Discrepancies may arise from solvent polarity (e.g., THF vs. DMF) or catalyst aging .
  • Replicate studies : Compare yields under identical conditions (e.g., microwave power, reaction time) .

Methodological Tables

Parameter Optimal Range Impact on Yield/Purity Reference
Catalyst (Pd) Loading0.1–0.15 mol%Maximizes coupling efficiency
Reaction Temperature60–80°C (microwave)Reduces decomposition
SolventDry THFEnhances intermediate solubility
PurificationSilica gel (hexane/EtOAc)Removes unreacted precursors

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